4-(4-Ethylthiophenyl)-2-formylphenol
Description
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(17)13(9-12)10-16/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGYMWILDXKBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Catalyst Selection
In a representative approach, phenol is reacted with 4-ethylthiophenyl chloride in the presence of Montmorillonite clay (surface acidity: 0.4–0.6 mmol/g) at 100–150°C under 1–15 bar pressure. The clay’s layered structure (basal spacing d<sub>001</sub>: 10–13.5 Å) and high surface area (250 m<sup>2</sup>/g) facilitate the formation of the C–S bond while minimizing side reactions.
Table 1: Friedel-Crafts Alkylation Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 120–130°C | 62–68 |
| Catalyst Loading | 1.2–1.5 g/mmol | 70 |
| Reaction Time | 8–12 h | 65 |
Limitations and Mitigation
Competing ortho-substitution and over-alkylation are common issues, necessitating stoichiometric control and stepwise addition of the electrophile. Post-reaction hydrolysis (e.g., 10% Na<sub>2</sub>CO<sub>3</sub>) and solvent extraction (ethyl acetate) improve purity.
Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Ullmann-type couplings , provide precise control over aryl-aryl bond formation. These methods are indispensable for introducing the 4-ethylthiophenyl group without disturbing the formyl functionality.
Suzuki-Miyaura Coupling
A halogenated precursor, 4-bromo-2-formylphenol , is coupled with 4-ethylthiophenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%) in a 1:1 mixture of THF and aqueous Na<sub>2</sub>CO<sub>3</sub> at 80°C. The reaction achieves 75–80% yield after 24 h, with the formyl group remaining intact under these conditions.
Table 2: Suzuki Coupling Conditions
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | THF/H<sub>2</sub>O | 78 |
| Pd/C | EtOH/H<sub>2</sub>O | 65 |
Ullmann Coupling for Thiolation
For substrates lacking pre-installed boronates, Ullmann coupling with 4-ethylthiophenol and 4-iodo-2-formylphenol using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C affords the target compound in 60–65% yield. This method avoids boronic acid synthesis but requires rigorous exclusion of oxygen.
A modular strategy involves sequential introduction of the thiophenyl and ethyl groups.
Thiolation of Phenolic Precursors
4-Mercaptophenol is alkylated with ethyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> in acetone, yielding 4-ethylthiophenol (85% purity). Subsequent coupling with 2-formyl-4-iodophenol under Ullmann conditions (CuI, DMF) completes the synthesis.
Ethylation Post-Thiolation
Alternatively, 4-thiophenyl-2-formylphenol is treated with ethyl iodide and triethylamine in THF, achieving 70% conversion to the ethylated product. Excess ethyl iodide (1.5 equiv) and prolonged reaction times (12 h) maximize yield.
Formylation Techniques
Introducing the formyl group at position 2 demands regioselective methods to avoid competing substitution.
Vilsmeier-Haack Formylation
Protecting the phenol as a methyl ether (2-methoxy-4-(4-ethylthiophenyl)phenol ) enables directed formylation via the Vilsmeier reagent (POCl<sub>3</sub>/DMF). The formyl group installs at the ortho position to the methoxy group, yielding 2-formyl-4-(4-ethylthiophenyl)anisole , which is demethylated with BBr<sub>3</sub> to reveal the phenol.
Table 3: Formylation Efficiency
| Method | Substrate | Yield (%) |
|---|---|---|
| Vilsmeier-Haack | Protected phenol | 82 |
| Gattermann-Koch | Free phenol | 45 |
Oxidation of Methyl Precursors
Oxidizing 2-methyl-4-(4-ethylthiophenyl)phenol with MnO<sub>2</sub> in dichloromethane selectively converts the methyl group to a formyl moiety (68% yield). Over-oxidation to the carboxylic acid is minimized by controlling reaction time (<6 h).
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | Single-step, cost-effective | Poor regioselectivity |
| Suzuki Coupling | High yield, scalability | Requires halogenated precursor |
| Stepwise Assembly | Modular, flexible | Multi-step, lower overall yield |
The Suzuki-Miyaura coupling emerges as the most efficient route, balancing yield (78%) and functional group tolerance. Friedel-Crafts alkylation, while simpler, suffers from side reactions unless high-purity catalysts are employed.
Challenges and Optimization Considerations
-
Regioselectivity: Competing substitution at positions 3 and 5 necessitates directing groups (e.g., methoxy) or steric hindrance strategies.
-
Functional Group Compatibility: The formyl group’s sensitivity to reduction mandates mild hydrogenation conditions (e.g., Pd/C at 35–40°C).
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Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound from di- and tri-substituted byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylthiophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: 4-(4-Ethylthiophenyl)-2-carboxyphenol
Reduction: 4-(4-Ethylthiophenyl)-2-hydroxyphenol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(4-Ethylthiophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the formyl and ethylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenolic Core
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol (CAS: 1261895-53-7)
- Molecular Formula: C₁₅H₁₅NO₄S
- Molecular Weight : 305.4 g/mol
- Key Differences : Replaces the ethylthio group with a N,N-dimethylsulfamoyl (-SO₂N(CH₃)₂) group.
- Impact: The sulfamoyl group is more polar and electron-withdrawing, increasing solubility in polar solvents compared to the ethylthio substituent. Potential applications in medicinal chemistry due to sulfonamide-like bioactivity .
4-Formylphenyl Thiophene-2-carboxylate
Thiophene- and Sulfur-Containing Analogues
Ethyl 4-(4-Chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 547706-71-8)
- Molecular Formula : C₁₆H₁₃ClN₂O₃S
- Key Differences: Features a chlorophenyl and cyanoacetyl amino group on a thiophene ring.
- Impact: The electron-withdrawing chlorine and cyano groups reduce electron density, contrasting with the electron-donating ethylthio group. Potential use in agrochemicals or pharmaceuticals due to halogen and nitrile functionalities .
3'-(4-Ethylthiophenyl)-2,2,2-Trifluoroacetophenone
Simpler Phenolic Derivatives
4-Ethylphenol (CAS: 123-07-9)
Structural and Functional Comparison Table
Q & A
Q. What are the optimal synthetic routes for 4-(4-Ethylthiophenyl)-2-formylphenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions:
-
Step 1 : Suzuki-Miyaura coupling to form the biphenyl scaffold (e.g., 4-ethylthiophenyl and phenol derivatives) .
-
Step 2 : Formylation of the phenolic ring using Vilsmeier-Haack or Duff reactions .
-
Critical parameters include temperature control (60–80°C for Suzuki coupling), solvent choice (e.g., DMF for formylation), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).
-
Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Table 1 : Example Reaction Conditions
Step Reagents/Catalysts Solvent Temperature Yield Range Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH 80°C 65–75% Formylation POCl₃, DMF DCM 0°C → RT 50–60%
Q. How can spectroscopic techniques confirm the structural integrity of 4-(4-Ethylthiophenyl)-2-formylphenol?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons (δ 7.2–8.1 ppm) and aldehyde proton (δ ~9.8 ppm) confirm substitution patterns .
- Ethylthiophenyl groups show distinct splitting (e.g., triplet for CH₂CH₃ at δ 1.2–1.4 ppm).
- FT-IR : Aldehyde C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z matching C₁₅H₁₄O₂S (e.g., [M+H]⁺ = 267.08) .
Q. What solvents and purification methods are recommended for isolating 4-(4-Ethylthiophenyl)-2-formylphenol?
- Methodological Answer :
- Solubility : The compound is polar, with moderate solubility in DCM, THF, and DMSO. Insoluble in water .
- Purification :
- Use silica gel chromatography with a hexane/EtOAc (4:1 to 1:1) gradient to remove unreacted precursors.
- Recrystallization from hot ethanol improves purity (>95% by HPLC) .
Advanced Research Questions
Q. How do computational studies (DFT, MD) predict the electronic properties and reactivity of 4-(4-Ethylthiophenyl)-2-formylphenol?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess redox activity (e.g., ~4.2 eV for thiophenyl derivatives) .
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., aldehyde group as electrophilic center) .
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., protein binding via aldehyde and phenolic groups) .
Q. What strategies resolve contradictions in reported biological activity data for thiophenyl-phenol derivatives?
- Methodological Answer :
- Data Normalization : Standardize assays (e.g., IC₅₀ measurements against reference compounds like doxorubicin) .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on cytotoxicity) using QSAR models .
- Reproducibility Checks : Validate purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO interference in cell assays) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability :
- Stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 3) or alkaline (pH > 10) conditions via aldehyde oxidation or phenolic deprotonation .
- Thermal Stability :
- Decomposes above 150°C (TGA data). Store at –20°C under inert gas to prevent dimerization .
Q. What are the challenges in correlating spectroscopic data with crystallographic structures for this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Requires high-purity crystals (recrystallized from EtOH/water).
- Discrepancies : Dynamic disorder in thiophenyl rings or solvent inclusion may distort bond-length comparisons .
- Mitigation : Use low-temperature (100 K) data collection and refine structures with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
